

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclopropanamine

Cat. No.: B1315491

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-(4-Fluorophenyl)cyclopropanamine**, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol

The structure of **1-(4-Fluorophenyl)cyclopropanamine**, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Fluorophenyl)cyclopropanamine**.

It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25-7.35	m	2H	Ar-H (ortho to F)
~6.95-7.05	m	2H	Ar-H (meta to F)
~1.6-1.8	br s	2H	-NH ₂
~1.0-1.2	m	2H	Cyclopropyl-H
~0.8-1.0	m	2H	Cyclopropyl-H

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~161.5 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	Ar-C (C-F)
~140 (d, $^4\text{J}_{\text{CF}} \approx 3$ Hz)	Ar-C (quaternary)
~128 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	Ar-CH
~115 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)	Ar-CH
~40	C-NH ₂ (quaternary)
~15	Cyclopropyl-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium, Broad	N-H stretch (primary amine)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch (cyclopropyl)
~1600, ~1510	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-F stretch
~830	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of **1-(4-Fluorophenyl)cyclopropanamine**, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]⁺ with a different isotopic composition or an adduct.^[1]

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z	Proposed Fragment
151	$[M]^+$ (Molecular Ion)
134	$[M - NH_3]^+$
123	$[M - C_2H_4]^+$
109	$[C_7H_6F]^+$
96	$[C_6H_5F]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

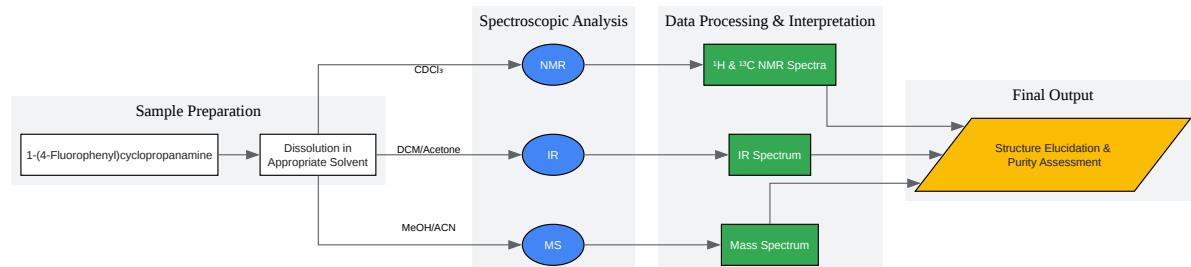
- Sample Preparation:
 - Weigh approximately 5-10 mg of **1-(4-Fluorophenyl)cyclopropanamine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz
 - Solvent: $CDCl_3$
 - Temperature: 298 K
 - Pulse Sequence: Standard single-pulse experiment
 - Number of Scans: 16-32

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Sequence: Proton-decoupled
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount (1-2 mg) of **1-(4-Fluorophenyl)cyclopropanamine** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
 - Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

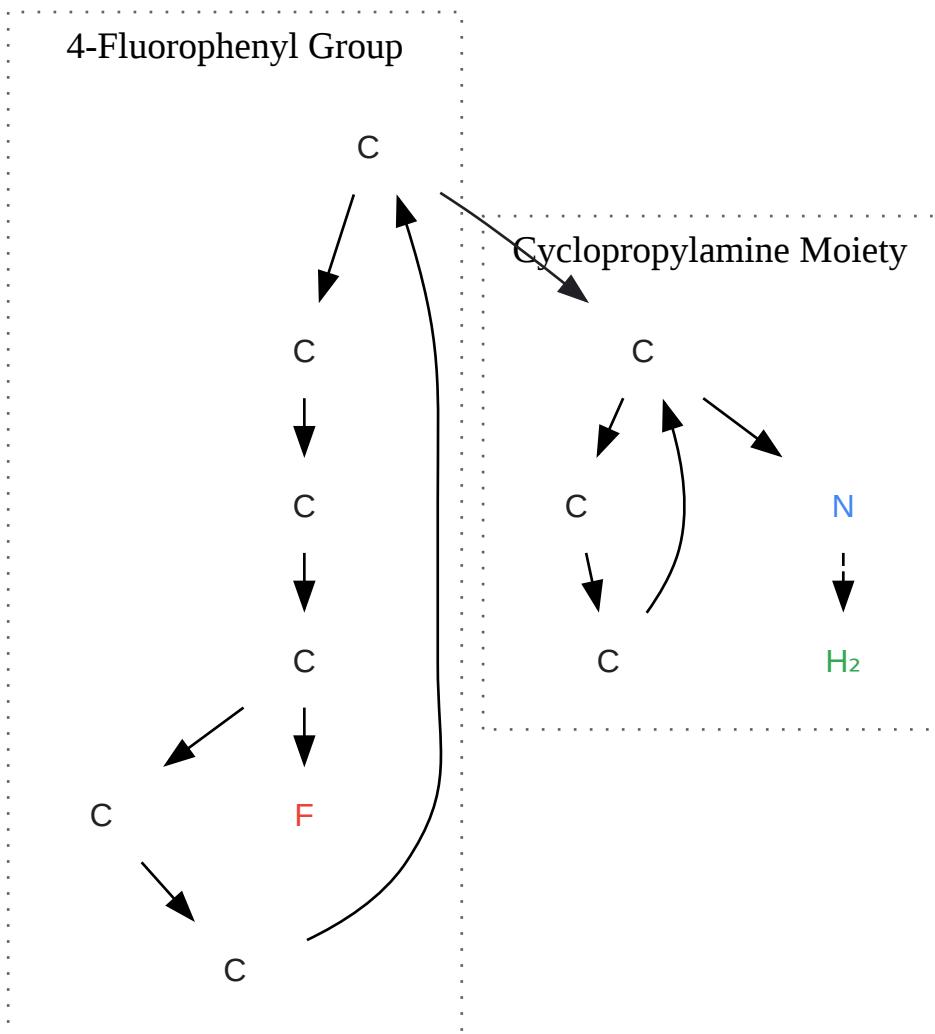
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Mode: Transmittance
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Place the prepared salt plate in the sample holder.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **1-(4-Fluorophenyl)cyclopropanamine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV

- Inlet System: Direct infusion or Gas Chromatography (GC) inlet
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over the specified scan range.
 - The data system will record the relative abundance of ions at each mass-to-charge ratio.

Visualizations


The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-(4-Fluorophenyl)cyclopropanamine**.

4-Fluorophenyl Group

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315491#spectroscopic-data-nmr-ir-ms-of-1-4-fluorophenyl-cyclopropanamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com